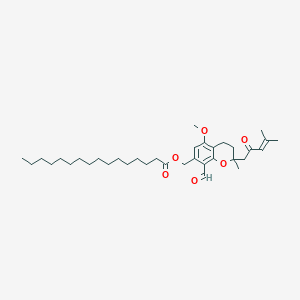
Hericenone F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hericenone F involves several steps, starting from simple organic molecules. The key steps include the formation of the benzopyran ring system and the attachment of the hexadecanoate side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from the fruiting bodies of Hericium erinaceus. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to purify this compound from the crude extract .
Análisis De Reacciones Químicas
Types of Reactions: Hericenone F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities. For instance, deacylated derivatives have shown improved neuroprotective properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the synthesis and reactivity of meroterpenoids.
Mecanismo De Acción
The primary mechanism by which Hericenone F exerts its effects involves the activation of neurotrophic pathways. It stimulates the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for the growth, differentiation, and survival of neurons. The activation of pathways such as RE1α/TRAF2, JNK1/2, and p38 MAPK leads to the regulation of various factors involved in apoptosis and inflammation, thereby protecting neuronal cells .
Comparación Con Compuestos Similares
Hericenone F is unique among its counterparts due to its specific structure and bioactivity. Similar compounds include:
Hericenone A: Known for its cytotoxic properties.
Hericenone C, D, and E: These compounds stimulate NGF synthesis and have anti-inflammatory effects.
Propiedades
Número CAS |
141996-36-3 |
|---|---|
Fórmula molecular |
C35H54O6 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate |
InChI |
InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-33(38)40-26-28-23-32(39-5)30-20-21-35(4,24-29(37)22-27(2)3)41-34(30)31(28)25-36/h22-23,25H,6-21,24,26H2,1-5H3 |
Clave InChI |
ACYSSVIUKOTZQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


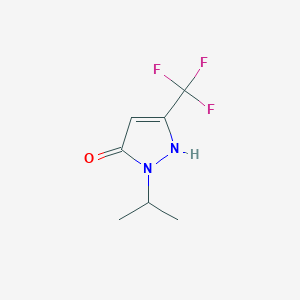
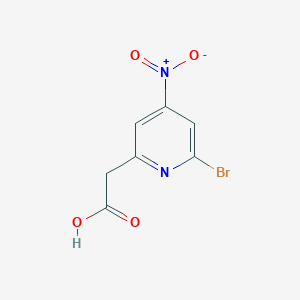
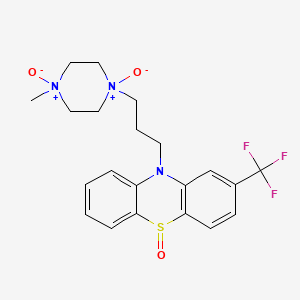
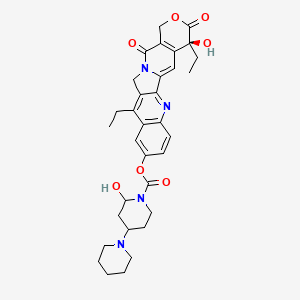
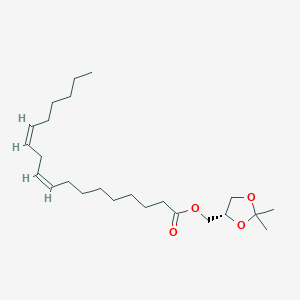
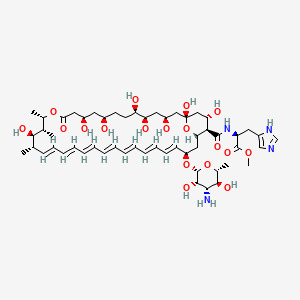
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
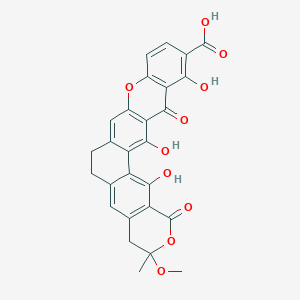
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)
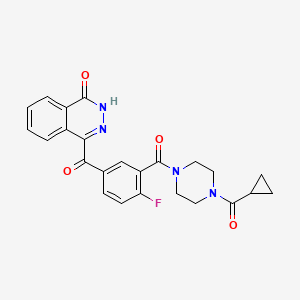
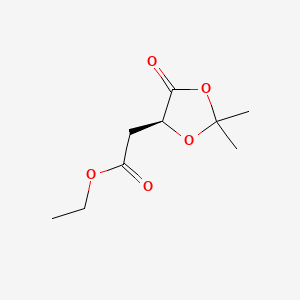
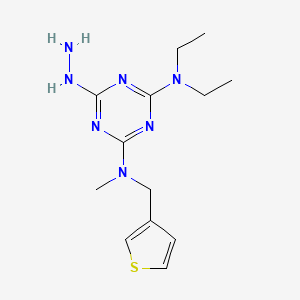
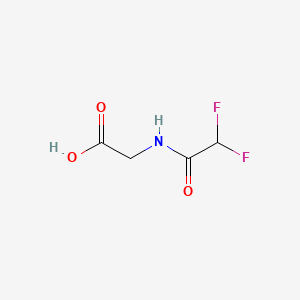
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
